1-benzyl-1H-indol-6-ol
Description
Historical Context of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry
The journey of indole chemistry began with the study of the iconic blue dye, indigo. wisdomlib.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com The name "indole" was coined from a combination of "indigo" and "oleum" (oil), reflecting its origins. wisdomlib.org For a period, certain indole derivatives were primarily valued as dyestuffs. wikipedia.org
The 1930s marked a significant turning point as the scientific community recognized the indole moiety as a core component of many crucial biomolecules. wikipedia.orgpcbiochemres.com Its discovery in the essential amino acid tryptophan, the neurotransmitter serotonin, and plant hormones like auxins sparked intensive research into indole chemistry. wikipedia.orgeurekaselect.com This led to the isolation and synthesis of a vast number of biologically active natural and synthetic indole-containing compounds, solidifying the role of indole derivatives as a cornerstone of medicinal chemistry and chemical biology. eurekaselect.comnih.gov
Significance of the Indole Scaffold as a Privileged Structure
The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. eurekaselect.comnih.govnih.gov This term, introduced in 1988, describes molecular frameworks that can bind to multiple, diverse biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery. nih.gov The structural versatility of the indole ring allows it to be decorated with various substituents, enabling the creation of large libraries of compounds for screening against different receptors and enzymes. wisdomlib.orgnih.gov
The significance of the indole scaffold is evident in its presence in numerous approved drugs with a wide array of therapeutic uses, including the anti-inflammatory drug indomethacin, the migraine medication frovatriptan, and the antiemetic ondansetron. eurekaselect.comnih.gov Many of these drugs target G-protein coupled receptors (GPCRs), where the indole core often fits into a conserved binding pocket. eurekaselect.comnih.gov The ability of indole derivatives to act as anti-inflammatories, anticancer agents, antimicrobials, and kinase inhibitors highlights their immense therapeutic potential. nih.govnih.govijpsjournal.com
Rationale and Scope for Academic Research on 1-Benzyl-1H-indol-6-ol and Analogues
The specific focus on this compound is driven by the desire to create novel indole derivatives with tailored properties. The N-benzyl group is a common substituent in medicinal chemistry, often introduced to enhance biological activity. nih.gov Research has demonstrated a catalyst-free method for the synthesis of this compound, providing an efficient route to this compound. acs.org
The rationale for investigating this compound and its analogues is supported by the diverse biological activities reported for structurally related molecules. For instance, various 1-benzyl-indole derivatives have been synthesized and evaluated for a range of therapeutic applications. These include potential use as:
Anticancer and Antimicrobial Agents: Studies have shown that introducing different heterocyclic systems to the 1-benzyl indole core can yield compounds with significant antimicrobial activity against pathogens like P. aeruginosa and S. aureus, as well as potent anticancer effects against cell lines such as ovarian cancer xenografts. nih.govresearchgate.net
Tyrosinase Inhibitors: A series of 1-benzyl-indole hybrid thiosemicarbazones have been synthesized and shown to be effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.netnih.gov This suggests potential applications in treating skin hyperpigmentation disorders and in the cosmetics industry. nih.gov
Cannabinoid Receptor Ligands: Analogues of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one have been identified as potent ligands for CB1 and CB2 cannabinoid receptors, indicating their potential for development in therapies targeting the endocannabinoid system. nih.gov
Radiosensitizing Agents: Certain N-benzyl-indole derivatives linked to barbituric acid have been found to act as potent radiosensitizing agents, which could enhance the effectiveness of radiation therapy in treating cancers like rectal cancer. nih.gov
This broad spectrum of activity for N-benzylated indoles provides a strong impetus for the synthesis and characterization of new analogues, such as this compound, to explore their unique chemical properties and potential biological functions.
Data Tables
Table 1: Physicochemical and Spectroscopic Data for this compound This table summarizes the characterization data reported for this compound. acs.org
| Property | Value |
| Molecular Formula | C₁₅H₁₄NO |
| Appearance | White colored solid |
| Melting Point | 93–95 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.46 (d, J = 8.4 Hz, 1H), 7.31–7.21 (m, 3H), 7.08 (d, J = 6.7 Hz, 2H), 7.00 (d, J = 3.2 Hz, 1H), 6.68 (s, 1H), 6.65 (dd, J = 8.4, 2.2 Hz, 1H), 6.46 (d, J = 2.8 Hz, 1H), 5.21 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 151.7, 137.4, 137.2, 128.8, 127.6, 127.4, 126.7, 123.2, 121.6, 109.6, 101.7, 95.6, 50.1 |
| Mass Spectrometry (ESI, m/z) | [M+H]⁺ calculated for C₁₅H₁₄NO: 224.1; found: 224.0 |
Table 2: Investigated Biological Activities of Selected 1-Benzyl-Indole Analogues This table provides examples of the diverse biological activities observed in compounds structurally related to this compound.
| Compound Class | Biological Activity Investigated | Key Findings | Reference |
| 1-Benzyl-3-heterocyclic indoles | Anticancer, Antimicrobial | Active against P. aeruginosa, B. cereus, S. aureus, and C. albicans. Displayed potent efficacy against ovarian cancer xenografts. | nih.gov |
| 1-Benzyl-indole hybrid thiosemicarbazones | Tyrosinase Inhibition | Compounds showed moderate to very good inhibitory activity, with IC₅₀ values in the micromolar range. | researchgate.netnih.gov |
| (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues | Cannabinoid Receptor Binding | Identified as novel, high-affinity ligands for both CB1 and CB2 receptors. | nih.gov |
| 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Radiosensitization | Identified as potent radiosensitizing agents against the HT-29 human colon cancer cell line. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-benzylindol-6-ol |
InChI |
InChI=1S/C15H13NO/c17-14-7-6-13-8-9-16(15(13)10-14)11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
InChI Key |
JQARWNILZOKPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 1h Indol 6 Ol and Its Analogues
Regioselective Synthesis of the 1-Benzyl-1H-indol-6-ol Core
Achieving regioselective synthesis of the this compound core presents a significant synthetic challenge. Researchers have devised several strategies to control the formation of the desired 6-hydroxy isomer.
Palladium-Catalyzed Hydroxylation Approaches
Palladium-catalyzed oxidation and hydroxylation reactions are powerful methods in modern organic synthesis. While direct C-H hydroxylation of a pre-formed 1-benzylindole at the C-6 position is not a standard reported method, palladium catalysis is crucial in related transformations. For instance, palladium catalysts are used for the oxidation-hydroxylation of N-Boc indoles, which primarily leads to the formation of 3-oxoindolines. thieme-connect.comresearchgate.netthieme-connect.com These reactions, often using a catalyst like palladium(II) chloride (PdCl₂), are sensitive to the choice of solvent and oxidant. thieme-connect.com The development of these methods is aimed at creating atom-economical ways to produce functionalized indole (B1671886) derivatives. thieme-connect.com
Catalyst-Free Condensation Reactions for Indole Formation
An efficient and environmentally benign approach to the 6-hydroxy indole core is through catalyst-free condensation reactions. A notable method involves the condensation of carboxymethyl cyclohexadienones with primary amines, including benzylamine, to produce 6-hydroxy indoles. nih.govacs.orgresearchgate.netvulcanchem.com This reaction proceeds through an initial enamine formation, followed by an aza-Michael addition and subsequent rearomatization to yield the indole structure. nih.govresearchgate.net This strategy has proven effective for a range of amines, including anilines and aliphatic amines, offering a versatile route to the 6-hydroxy indole scaffold which can then be further modified. nih.govacs.orgresearchgate.net The synthesis of this compound has been reported with an 80% yield using this method. acs.org
N-Benzylation Strategies on Indole Scaffolds
The introduction of a benzyl (B1604629) group at the nitrogen atom of the indole ring is a key step in forming this compound. This is typically accomplished by reacting a 6-hydroxyindole (B149900) with benzyl bromide. nih.gov The reaction is carried out in the presence of a base, with common choices including potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃). nih.govorgsyn.org The selection of the base and solvent system, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is critical for optimizing reaction conditions and achieving high yields. nih.govorgsyn.org For example, a mixture of indole-3-carbaldehyde, benzyl bromide, and anhydrous K₂CO₃ in DMF can be refluxed to achieve N-benzylation in high yield. nih.gov
| Base | Solvent | Typical Conditions | Yield |
| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Room temperature stirring | 85-89% |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Reflux for 6 hours | 91% |
This table presents example conditions for the N-benzylation of indole derivatives and is not exhaustive.
Functionalization and Derivatization Strategies of this compound
Following the synthesis of the this compound core, further modifications can be made to explore the structure-activity relationships of its analogues.
Modifications of the Hydroxyl Group (e.g., Triflation, Esterification)
The C-6 hydroxyl group serves as a versatile point for chemical modification.
Triflation: The hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate) group. This is accomplished by reacting the hydroxyindole with triflic anhydride (B1165640) in the presence of a base like triethylamine. acs.org The resulting triflate is an excellent leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions to introduce substituents such as phenyl or ethynylphenyl groups at the C-6 position. acs.orgacs.org
Esterification: The hydroxyl group can be readily esterified. For instance, reaction with acyl chlorides like benzoyl chloride or trimethylacetyl chloride can form the corresponding esters. Phosphoric acid derivatives can also be used to create phosphate (B84403) esters. google.com These modifications alter the electronic and steric properties of the molecule.
Strategic Substituent Introduction on the Benzyl Moiety and Indole Ring
Introducing substituents on the benzyl group and the indole ring is crucial for fine-tuning the compound's properties.
Benzyl Moiety: A straightforward method to introduce substituents on the benzyl ring is to use appropriately substituted benzyl bromides during the N-benzylation step. sustech.edu.cn This allows for the synthesis of a diverse library of compounds with varying electronic and steric properties on the benzyl moiety. sustech.edu.cn
Indole Ring: The indole ring itself is amenable to various functionalization reactions.
C-3 Position: The C-3 position is the most reactive site for electrophilic substitution on the indole ring. wikipedia.org Reactions like the Vilsmeier-Haack formylation introduce a formyl group at this position. wikipedia.org
Carbocyclic Ring (C-4, C-5, C-7): Functionalization of the benzene (B151609) portion of the indole ring is more challenging but can be achieved. mit.edu The presence of the C-6 hydroxyl group can direct electrophilic substitution. For example, 6-hydroxyindole can be selectively functionalized at the C-7 position. acs.org Similarly, 7-hydroxyindole (B18039) undergoes Friedel-Crafts type reactions at the C-6 position. thieme-connect.com These hydroxy-directed reactions provide a pathway to installing substituents on the carbocyclic ring with good regioselectivity. acs.orgthieme-connect.com
Molecular Hybridization Approaches Utilizing the this compound Scaffold
Molecular hybridization has emerged as a prominent strategy in medicinal chemistry for the design of new chemical entities with potentially enhanced biological activities. researchgate.net This approach involves the covalent linkage of two or more pharmacophoric units to create a single hybrid molecule. researchgate.netnih.gov The 1-benzyl-1H-indole scaffold is a valuable building block in this context, with its derivatives being integrated with other heterocyclic systems to produce novel molecular architectures.
The core concept of molecular hybridization is to combine the structural features of different bioactive molecules to yield a new compound with an improved or synergistic effect. researchgate.net This can lead to molecules with enhanced affinity for biological targets, altered selectivity profiles, or even dual modes of action. researchgate.net The indole nucleus, and specifically the 1-benzylindole framework, is a common starting point due to its prevalence in many biologically active compounds. ijpsr.comresearchgate.net
Research has demonstrated the synthesis of various hybrid molecules based on the N-benzylindole skeleton. For instance, N-benzylindole has been combined with barbituric acid to create hybrid molecules. researchgate.net In one study, a series of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs were synthesized and evaluated for their in vitro growth inhibition and cytotoxicity against a panel of human tumor cell lines. researchgate.net
Another approach involves the hybridization of the indole core with pyrazole (B372694) moieties. A series of novel indole derivatives linked to a pyrazole moiety were designed and synthesized as potential antitumor agents. acs.org This was achieved by reacting 5-aminopyrazoles with N-substituted isatin (B1672199) or 1H-indole-3-carbaldehyde. acs.org
Furthermore, the synthesis of new heterocyclic derivatives starting from 1-benzyl-3-bromoacetyl indole has been reported, leading to the formation of hybrids containing 2-thioxoimidazolidine, imidazolidine-2,4-dione, and quinoxaline (B1680401) rings. nih.govresearchgate.net These studies underscore the versatility of the 1-benzylindole scaffold in molecular hybridization strategies.
Table 1: Examples of Molecular Hybridization Utilizing the N-Benzylindole Scaffold
| Starting N-Benzylindole Derivative | Hybridizing Moiety | Resulting Hybrid Compound Class | Reference |
| 1-Benzyl-1H-indole | Barbituric acid | 5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones | researchgate.net |
| N-Substituted Isatin (Indole derivative) | 5-Aminopyrazoles | Pyrazole-indole hybrids | acs.org |
| 1-Benzyl-3-bromoacetyl indole | Thiourea/Urea | 2-Thioxoimidazolidine/Imidazolidine-2,4-dione derivatives | nih.govresearchgate.net |
| 1-Benzyl-3-bromoacetyl indole | o-Phenylenediamine | Quinoxaline derivatives | nih.govresearchgate.net |
Emerging Synthetic Techniques in Indole Chemistry Relevant to this compound (e.g., Microwave-Assisted Synthesis)
The quest for more efficient, rapid, and environmentally benign synthetic methods has led to the adoption of emerging technologies in indole chemistry. tandfonline.com Among these, microwave-assisted synthesis has gained significant traction as a powerful tool for accelerating organic reactions. tandfonline.comnih.govmdpi.com This technique utilizes microwave irradiation to heat the reaction mixture, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.com
The application of microwave irradiation has been successfully demonstrated in the synthesis of various indole derivatives. A notable example is the synthesis of indole-6-acylhydrazone compounds, which was achieved with high yields under microwave conditions. sioc-journal.cn This method highlights the potential for functionalizing the C6 position of the indole ring, which is directly relevant to the synthesis of this compound derivatives.
Further illustrating the power of this technique, a rapid and efficient microwave-assisted method was developed for the synthesis of novel Schiff bases from dimers of 4-amino-3-[3-(1-benzyl)indole]-5-thiomethyl-1,2,4-triazole. acs.org This approach showcased the advantages of microwave irradiation in achieving good conversion rates in significantly shorter reaction times. acs.org
Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials, are particularly well-suited for microwave assistance. beilstein-journals.org A TFA-catalyzed three-component reaction for the regioselective synthesis of 3-functionalized indoles using amines, arylglyoxal monohydrate, and cyclic 1,3-diketones under microwave irradiation in a greener solvent system of ethanol (B145695) and water has been reported. beilstein-journals.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of Indole-6-acylhydrazones | Not specified | High yields, rapid synthesis | sioc-journal.cn |
| Synthesis of Schiff bases from 4-amino-3-[3-(1-benzyl)indole]-5-thiomethyl-1,2,4-triazole dimers | Not specified | Short reaction times, good conversion | acs.org |
| Three-component synthesis of 3-functionalized indoles | Longer reaction times | Reduced reaction times, use of greener solvents | beilstein-journals.org |
The consistent advantages observed in these and other studies underscore the growing importance of microwave-assisted synthesis as a key emerging technique in the field of indole chemistry, offering a more sustainable and efficient pathway to novel compounds like this compound and its analogs.
Sophisticated Spectroscopic and Structural Elucidation Approaches
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 1-benzyl-1H-indol-6-ol. Through one- and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped.
Proton NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in the molecule. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons on both the indole (B1671886) and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, and the hydroxyl proton.
In a typical ¹H NMR spectrum, the benzylic protons (CH₂) appear as a characteristic singlet around 5.21 ppm. acs.org The protons of the indole ring and the attached benzyl group resonate in the aromatic region, generally between 6.40 and 7.50 ppm. acs.org For instance, the proton at position 4 of the indole ring appears as a doublet at approximately 7.46 ppm, while the proton at position 2 shows as a doublet around 7.00 ppm. acs.org The five protons of the benzyl group appear as a multiplet between 7.08 and 7.31 ppm. acs.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.46 | d | 8.4 | Indole H-4 |
| 7.31–7.21 | m | - | Benzyl H-2', H-3', H-4', H-5', H-6' |
| 7.08 | d | 6.7 | Benzyl H-2', H-6' (ortho) |
| 7.00 | d | 3.2 | Indole H-2 |
| 6.68 | s | - | Indole H-7 |
| 6.65 | dd | 8.4, 2.2 | Indole H-5 |
| 6.46 | d | 2.8 | Indole H-3 |
| 5.21 | s | - | Benzyl CH₂ |
Data sourced from a 400 MHz spectrum in CDCl₃. acs.org
Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all carbon atoms in the molecule, including quaternary carbons. The spectrum for this compound displays signals corresponding to the eight carbons of the indole core, the six carbons of the benzyl ring, and the benzylic methylene carbon.
The carbon attached to the hydroxyl group (C-6) is significantly deshielded, appearing at approximately 151.7 ppm. acs.org The carbons of the benzyl group and the indole ring resonate in the range of 95 to 138 ppm. acs.org The benzylic methylene carbon (CH₂) signal is found further upfield, around 50.1 ppm. acs.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 151.7 | C-6 |
| 137.4 | C-7a |
| 137.2 | Benzyl C-1' |
| 128.8 | Benzyl C-3', C-5' |
| 127.6 | Benzyl C-4' |
| 127.4 | C-3a |
| 126.7 | Benzyl C-2', C-6' |
| 123.2 | C-2 |
| 121.6 | C-4 |
| 109.6 | C-5 |
| 101.7 | C-3 |
| 95.6 | C-7 |
| 50.1 | Benzyl CH₂ |
Data sourced from a 100 MHz spectrum in CDCl₃. acs.org
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
¹H-¹H COSY: This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the indole protons H-4 and H-5, and between H-2 and H-3. It would also confirm the coupling patterns within the benzyl ring's aromatic system.
¹H-¹³C HSQC: This experiment maps proton signals to the carbon atoms to which they are directly attached. For example, the ¹H signal at 5.21 ppm would show a correlation to the ¹³C signal at 50.1 ppm, confirming their assignment to the benzylic CH₂ group. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, greatly simplifying the assignment process.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with a molecular formula of C₁₅H₁₃NO, the expected monoisotopic mass is 223.0997 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the calculated mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. acs.org
Table 3: HRMS Data for this compound
| Ion | Calculated m/z for [C₁₅H₁₄NO]⁺ | Found m/z |
|---|---|---|
| [M+H]⁺ | 224.1070 | 224.0 acs.org |
Note: The found value is from Low-Resolution Mass Spectrometry (LRMS); HRMS would provide a more precise value to several decimal places. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound shows several characteristic absorption bands. A broad peak in the region of 3367 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. acs.org Absorptions corresponding to aromatic C-H stretching are observed, while the peaks at 2921 and 2857 cm⁻¹ are due to aliphatic C-H stretching of the methylene bridge. acs.org The C=C stretching vibrations of the aromatic rings typically appear in the 1622-1472 cm⁻¹ region. acs.org
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3367 | O-H Stretch | Phenolic Hydroxyl |
| 2921, 2857 | C-H Stretch | Aliphatic (CH₂) |
| 1622, 1487, 1472 | C=C Stretch | Aromatic Ring |
| 1236 | C-O Stretch | Phenolic Ether |
| 801 | C-H Bend | Aromatic (Out-of-plane) |
Data obtained from a neat sample. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The indole ring system is a chromophore that absorbs UV light. The spectrum of an indole derivative typically shows two or three absorption bands. For indole itself, these bands appear around 220, 260, and 280-290 nm. In this compound, the extended conjugation involving the benzene (B151609) ring and the indole nucleus influences these transitions. The presence of the hydroxyl group, an auxochrome, can also cause a shift in the absorption maxima (λₘₐₓ). Typical UV/Vis spectra for related indole structures show absorption maxima in the range of 229 nm and 294 nm, which are characteristic of the electronic transitions within the conjugated indole system. beilstein-journals.org
Table 5: Typical UV-Vis Absorption Data for Indole Derivatives
| λₘₐₓ (nm) | Associated Electronic Transition |
|---|---|
| ~229 | π → π* |
| ~294 | π → π* |
Data based on similar indole structures. beilstein-journals.org
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools in the analysis of synthetic compounds, offering high resolution and sensitivity for both purity determination and the separation of stereoisomers. In the context of this compound and its derivatives, these techniques are crucial for ensuring the quality of the final product and for resolving enantiomers in chiral analogues.
The purity of this compound and related compounds is typically assessed using reverse-phase HPLC. While specific HPLC or UPLC methods for the direct purity assessment of this compound are not extensively detailed in the reviewed literature, the general procedures for related indole derivatives involve the use of a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The high purity of related 1-benzyl-indole hybrid thiosemicarbazones has been confirmed using HPLC with a mobile phase of acetonitrile and water (80:20), achieving 100% purity. researchgate.net Similarly, the purity of 5-(5-{[1-(2,4-dichlorobenzyl)indol-3-yl]methyl}-2H-tetrazol-2-yl)pentanoic acid, a more complex indole derivative, was determined to be 98% by HPLC. nih.gov
For the purification of this compound, column chromatography using a silica-gel stationary phase with an ethyl acetate/n-hexane solvent system is employed. acs.org The progress of the purification is monitored by Thin-Layer Chromatography (TLC). acs.org
While this compound itself is an achiral molecule, the introduction of a chiral center, for instance at the benzylic position, necessitates enantiomeric resolution. A pertinent example is the chiral analogue 1-(1-phenylethyl)-1H-indol-6-ol. The enantiomeric ratio of this compound has been successfully determined by HPLC, demonstrating the applicability of chiral chromatography for this class of compounds. acs.org The separation was achieved using a specialized chiral stationary phase. acs.org
The detailed conditions for the enantiomeric resolution of the related chiral compound are presented in the table below.
Table 1: HPLC Conditions for Enantiomeric Resolution of 1-(1-phenylethyl)-1H-indol-6-ol
| Parameter | Value |
|---|---|
| Chromatographic System | HPLC |
| Column | Daicel Chiralpak OZ-3 |
| Mobile Phase | Hexane/2-propanol (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (λ) | 254 nm |
| Retention Time (t_R) - Minor Enantiomer | 4.6 min |
| Retention Time (t_R) - Major Enantiomer | 6.2 min |
Data sourced from The Journal of Organic Chemistry. acs.org
This established method for a closely related chiral indole highlights a robust approach for the quality control of chiral derivatives of this compound, should they be synthesized. The choice of a polysaccharide-based chiral stationary phase, such as the one used, is common for the resolution of a wide range of racemic compounds. scirp.orggoogle.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For indole (B1671886) derivatives, these calculations provide a theoretical framework for understanding their chemical behavior.
DFT studies on compounds structurally related to 1-benzyl-1H-indol-6-ol, such as (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, have been performed using the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular structure. tandfonline.com Such calculations help in determining key geometric parameters like bond lengths and angles. tandfonline.com The stability and charge delocalization within the molecule are often investigated using Natural Bond Orbital (NBO) analysis. tandfonline.com
A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting the molecule's reactivity and stability. tandfonline.com The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. crimsonpublishers.com A smaller energy gap suggests that the molecule is more reactive. crimsonpublishers.com
These calculations also allow for the determination of various quantum chemical descriptors that quantify reactivity. crimsonpublishers.com These descriptors include electronegativity (χ), which relates to the ability to attract electrons, and total hardness (η), which measures the resistance to charge transfer. crimsonpublishers.com The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. tandfonline.com
Table 1: Quantum Chemical Descriptors for an Analogous Indole Compound
| Descriptor | Value |
|---|---|
| HOMO Energy | -5.67 eV |
| LUMO Energy | -2.01 eV |
| Energy Gap (ΔE) | 3.66 eV |
| Electronegativity (χ) | 3.84 |
| Total Hardness (η) | 1.83 |
Data presented is for a related indole derivative as found in literature and serves as an illustrative example. tandfonline.comcrimsonpublishers.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for predicting the binding affinity and mode of a compound within the active site of a receptor.
For instance, docking studies on 1-benzyl-indole hybrid thiosemicarbazones have been conducted to evaluate their potential as tyrosinase inhibitors. researchgate.netnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. biointerfaceresearch.com The stability of these interactions can be further investigated through MD simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. pensoft.net
In studies of 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors, molecular docking was used to predict binding modes with estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com The results of these simulations are often quantified by a docking score, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. biointerfaceresearch.com MD simulations can then confirm the stability of the most promising ligand-receptor complexes identified through docking. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are built by correlating molecular descriptors with observed activity data.
QSAR studies have been performed on various series of indole derivatives to predict their therapeutic potential. biointerfaceresearch.com For example, 2D-QSAR and 3D-QSAR studies on (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives helped to identify key structural features required for human β3-adrenergic activity. researchgate.net
The process involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, and electronic. These descriptors quantify different aspects of the molecule's structure. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that can predict the activity of new, untested compounds. biointerfaceresearch.com The predictive power of these models is rigorously validated using both internal and external validation techniques. biointerfaceresearch.com Successful QSAR models can guide the design of new derivatives with enhanced potency. researchgate.net
In Silico ADMET Prediction and Assessment of Druglikeness Parameters
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties early in the drug discovery process. ljmu.ac.uksciensage.info
Various computational tools and models are used to predict parameters related to a compound's pharmacokinetic profile. nih.gov For indole-based compounds, in silico studies have been used to predict properties like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netpensoft.net
Druglikeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pensoft.net Compounds that adhere to these rules are considered more likely to be orally bioavailable. pensoft.net Bioavailability scores are also calculated to provide a more integrated measure of a compound's potential as a drug. pensoft.net
Table 2: Predicted ADMET and Druglikeness Properties for an Analogous Indole Compound
| Property | Predicted Value/Status | Rule/Method |
|---|---|---|
| Molecular Weight | < 500 g/mol | Lipinski's Rule |
| LogP | < 5 | Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |
| Bioavailability Score | 0.55 | SwissADME |
| GI Absorption | High | pkCSM |
| BBB Permeant | No | pkCSM |
Data is illustrative, based on findings for related indole derivatives. pensoft.netnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis is instrumental in understanding how molecules are packed in the solid state and which forces govern the crystal structure.
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the proximity of neighboring atoms. This visualization helps to identify different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov
By generating 2D fingerprint plots from the Hirshfeld surface, these interactions can be quantified. scirp.org For example, the analysis of a copper(II) complex containing an indole-related ligand revealed that the most significant contributions to the crystal packing came from H···H, C···H, and O···H contacts. nih.gov In other organic salts, Hirshfeld analysis has been used to identify C–H···π interactions that contribute to the formation of one-dimensional chains within the crystal structure. acs.org This type of analysis provides deep insight into the subtle forces that dictate molecular recognition and self-assembly in the solid state. scirp.org
Structure Activity Relationship Sar Studies and Mechanistic Insights
Impact of Substituent Position and Nature on Biological Activity Profiles
The biological activity of 1-benzyl-1H-indole derivatives can be significantly modulated by the position and chemical nature of substituents on both the indole (B1671886) ring and the N-1 benzyl (B1604629) group. nih.govresearchgate.net Research has shown that even minor alterations can lead to substantial changes in potency and selectivity for various biological targets, including enzymes and receptors.
Substitutions on the Indole Ring:
The indole nucleus itself offers several positions for substitution (C-2, C-3, C-4, C-5, C-6, and C-7), and modifications at these sites have been extensively explored.
C-3 Position: The C-3 position of the indole ring is often a key site for modification. For instance, the introduction of a bromoacetyl group at C-3 in 1-benzylindoles has led to the synthesis of various heterocyclic derivatives with notable antimicrobial and anticancer activities. nih.gov Specifically, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline demonstrated potent efficacy against ovarian cancer xenografts. nih.gov
C-5 and C-6 Positions: The electronic properties of substituents at the C-5 and C-6 positions can influence activity. For example, in a series of indole-based tyrosinase inhibitors, substitutions on the indole ring were found to be a critical factor. researchgate.net While the specific impact of the 6-hydroxyl group of 1-benzyl-1H-indol-6-ol is not extensively detailed in the provided results, the presence of a hydroxyl or methoxy (B1213986) group can significantly alter properties like hydrogen bonding capacity and metabolic stability.
C-2 Position: The addition of a methyl group at the C-2 position of certain 3-(indanoyl)indoles has been shown to improve selectivity for the CB₂ receptor. nih.gov
Substitutions on the N-1 Benzyl Group:
The benzyl group at the N-1 position also provides a versatile handle for SAR studies. Modifications to the phenyl ring of this group can fine-tune the biological profile of the parent compound.
Para-Substitution: In the context of tyrosinase inhibitors, derivatives with a 4-substitution (para-position) on the benzyl ring of thiosemicarbazones exhibited better inhibitory potential. researchgate.net
Electron-Donating and Electron-Withdrawing Groups: The incorporation of both electron-donating and electron-withdrawing substituents on the phenyl ring of the N-benzyl moiety has been a strategy in the design of novel cytotoxic agents. nih.gov For example, in a series of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)ones, one compound with specific substitutions exhibited good growth inhibitory properties against a majority of human cancer cell lines. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of 1-benzyl-1H-indole derivatives based on available research:
| Parent Scaffold | Substituent & Position | Observed Biological Activity | Reference |
| 1-Benzylindole | C-3: Bromoacetyl leading to Quinoxaline (B1680401) derivative | Potent anticancer (ovarian) and antimicrobial activity. | nih.gov |
| 1-Benzylindole | C-3: Methylene-imidazolone derivatives | Cytotoxic activity against human cancer cell lines. | nih.gov |
| Indole | C-3: Indanoyl group, C-2: Methyl group | Improved selectivity for CB₂ receptor. | nih.gov |
| 1-Benzylindole | N-1 Benzyl ring: 4-substitution | Enhanced tyrosinase inhibitory potential. | researchgate.net |
| 1-Benzylindole | N-1 Benzyl ring: Various electron-donating/withdrawing groups | Modulation of cytotoxic activity. | nih.gov |
Elucidation of Key Molecular Determinants for Observed Biological Effects
The biological effects of this compound and its analogues are underpinned by specific molecular interactions with their biological targets. These interactions, which include hydrogen bonding, hydrophobic interactions, and π-π stacking, are critical determinants of binding affinity and subsequent biological response.
Hydrogen Bonding: The hydroxyl group at the C-6 position of this compound can act as both a hydrogen bond donor and acceptor. This capability is often crucial for anchoring a ligand within the binding site of a protein. For instance, in many enzyme-inhibitor complexes, hydrogen bonds between the inhibitor and amino acid residues of the enzyme are essential for potent inhibition.
Receptor Binding: In the context of cannabinoid receptors, specific N-1 side chains on 3-(indanoyl)indoles, such as n-propyl and 4-pentynyl, have been found to yield potent and selective CB₂ neutral antagonists. nih.gov This highlights the importance of the size, shape, and flexibility of the substituent at the N-1 position for achieving high-affinity binding to specific receptors.
Comparative SAR Analysis of this compound with Related Indole Analogues
Comparison with Other N-1 Substituted Indoles:
While the 1-benzyl group is a common feature in many active indole derivatives, its replacement with other substituents can dramatically alter the biological activity. For example, in the context of cannabinoid receptor ligands, replacing the N-1 benzyl group with smaller alkyl chains or other functional groups has been a key strategy to modulate affinity and selectivity. nih.gov Similarly, N-alkylated isatins (indole-2,3-diones) exhibit a range of biological activities, including cytotoxicity and caspase inhibition, with the nature of the alkyl or benzyl substituent being a key determinant of their potency. scispace.com
Comparison with Other Hydroxylated Indoles:
The position of the hydroxyl group on the indole ring is critical. For instance, roxindole, which is a 3-substituted-1H-indol-5-ol, has shown activity in models of schizophrenia. researchgate.net The difference in the hydroxyl position from C-6 to C-5 can significantly impact the molecule's interaction with its target due to altered electronic properties and hydrogen bonding geometry.
Comparison with Benzimidazole (B57391) Analogues:
Benzimidazoles, which are structurally related to indoles with a nitrogen atom replacing the C-3 carbon of the indole ring, also exhibit a wide range of biological activities, including anticancer effects. rsc.orgrsc.org SAR studies on 1-benzyl-1H-benzimidazole derivatives have shown that substitutions on both the benzimidazole ring and the benzyl group are critical for their cytotoxic potential. rsc.orgrsc.org For example, a 5-chloro substitution on the benzimidazole ring was found to enhance cytotoxicity against certain cancer cell lines more than a 5-fluoro substitution. rsc.org This suggests that similar electronic and steric considerations likely apply to the 1-benzyl-1H-indole scaffold.
The following table provides a comparative overview of SAR findings across different but related scaffolds:
| Scaffold | Key SAR Findings | Reference |
| 1-Benzyl-1H-indole | Substitutions at C-3 and on the N-1 benzyl ring are critical for anticancer and antimicrobial activities. | nih.govnih.gov |
| 3-(Indanoyl)indole | N-1 side chain and C-2 substitution modulate cannabinoid receptor (CB₂) affinity and selectivity. | nih.gov |
| N-Alkyl/Benzyl Isatin (B1672199) | The nature of the N-substituent (alkyl vs. benzyl) dictates biological activity profiles, including cytotoxicity. | scispace.com |
| 1-Benzyl-1H-benzimidazole | Substitutions on both the benzimidazole ring (e.g., 5-chloro) and the benzyl group influence anticancer potency. | rsc.orgrsc.org |
Diverse Biological Activities and Associated Molecular Mechanisms in Vitro and in Silico Focus
Anti-proliferative and Cytotoxic Mechanisms Against Specific Cancer Cell Lines (In Vitro)
Derivatives of the N-benzylindole scaffold have been synthesized and evaluated for their growth inhibition and cytotoxic effects against a variety of human tumor cell lines. A series of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs demonstrated significant anti-proliferative activity. nih.gov
Several compounds from this series were identified as highly potent against ovarian, renal, and breast cancer cell lines, with GI50 values (the concentration causing 50% growth inhibition) in the low nanomolar range. nih.gov The 4-methoxy-N-benzyl analog was the most active, showing a GI50 value of 20 nM against OVCAR-5 ovarian cancer cells and 40 nM against MDA-MB-468 breast cancer cells. nih.gov Other potent analogs included the 4-methyl-N-benzyl and 4-fluoro-N-benzyl derivatives, which both exhibited a GI50 of 30 nM against MDA-MB-468 cells. nih.gov Additionally, the 4-chloro-N-benzyl analog showed a GI50 value of 40 nM against the A498 renal cancer cell line. nih.gov These findings suggest that these N-benzylindole hybrids could be potential candidates for development as treatments for various solid tumors. nih.gov
Further research into substituted-N-benzyl-1H-indole-2-carbohydrazides also revealed moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines. nih.gov One compound in this series demonstrated the highest cytotoxicity, with an average IC50 of 2 µM, and flow cytometry studies indicated it may induce apoptosis. nih.gov
Anti-proliferative Activity of 1-Benzyl-1H-indole Derivatives
| Compound Derivative | Cancer Cell Line | Activity (GI50) |
|---|---|---|
| 4-methoxy-N-benzyl analog (3d) | OVCAR-5 (Ovarian) | 20 nM |
| 4-methoxy-N-benzyl analog (3d) | MDA-MB-468 (Breast) | 40 nM |
| 4-methyl-N-benzyl analog (3c) | MDA-MB-468 (Breast) | 30 nM |
| 4-fluoro-N-benzyl analog (3g) | MDA-MB-468 (Breast) | 30 nM |
| 4-chloro-N-benzyl analog (3f) | A498 (Renal) | 40 nM |
Enzyme Inhibition Studies and Mechanistic Investigations
The 1-benzyl-indole structure is a key component in the development of novel tyrosinase inhibitors, which are important for controlling melanin (B1238610) biosynthesis. nih.govtandfonline.com Tyrosinase is a copper-containing enzyme responsible for melanogenesis and enzymatic browning in fruits and vegetables. nih.govnih.gov A series of N-1 and C-3 substituted indole-based thiosemicarbazones were synthesized and found to have moderate to very good inhibitory activity against mushroom tyrosinase, with IC50 values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Kinetic analysis of the most active indole (B1671886) derivatives revealed a mixed-type inhibition mechanism when L-DOPA was used as the substrate. tandfonline.comtandfonline.com Structure-activity relationship studies indicated that a 4-fluorobenzyl group at the N-1 position of the indole nucleus contributed positively to the inhibitory activity. tandfonline.com
1H-benzylindole analogues have been identified as a novel series of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov This enzyme inserts the viral DNA into the host cell's chromosome, which is a critical step in establishing HIV infection. nih.gov Through molecular modeling and structure-activity relationship optimization, the congener CHI/1043 was identified as the most potent in the series. nih.govnih.gov
CHI/1043 demonstrated potent inhibition of HIV-1 replication in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM, which was 70 times lower than its cytotoxic concentration. nih.gov It was also effective against various strains of HIV-1, HIV-2, and SIV(MAC251). nih.govnih.gov Enzymatic assays confirmed that CHI/1043 inhibits the strand transfer activity of integrase at low micromolar concentrations. nih.gov Time-of-addition experiments further corroborated that the compound interferes with the viral life cycle at the point of integration. nih.govnih.gov
Antiviral Activity of 1H-Benzylindole Analogue CHI/1043
| Virus Strain | Cell Line | Activity (EC50) |
|---|---|---|
| HIV-1(IIIB) | MT-4 | 0.60 µM |
| HIV-1 (X4 and R5 strains) | PBMCs | 0.30 to 0.38 µM |
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunoregulatory enzyme that plays a key role in tryptophan metabolism and has emerged as a therapeutic target for cancer and other diseases. nih.govrsc.org The indole structure is a common feature in many IDO1 inhibitors, often as tryptophan analogs or indoleamine mimetics. nih.govacs.org These inhibitors function by competing with the natural substrate, tryptophan, thereby modulating immune responses. nih.gov While numerous indole derivatives have been investigated for IDO1 inhibition, specific studies focusing on 1-benzyl-1H-indol-6-ol or its direct analogs as IDO-1 inhibitors are not prominently featured in the reviewed literature.
Derivatives of the benzyl-indole scaffold have been investigated as non-steroidal inhibitors of aromatase (P450 arom), a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govnih.gov Studies on azolyl-substituted indoles have shown that introducing an alpha-imidazolylbenzyl chain at various positions on the indole nucleus leads to highly active molecules. nih.gov
One study of 3-(α-azolylbenzyl)-1H-indoles identified an N-ethyl imidazole derivative as a potent aromatase inhibitor with an IC50 value of 0.052 μM. tandfonline.com Another series of 7-(alpha-azolylbenzyl)-1H-indoles also produced potent and selective aromatase inhibitors. nih.gov The most active compound in this latter series, 1-ethyl-7-[(imidazol-1-yl)(4-chlorophenyl)methyl]-1H-indole, exhibited a promising relative potency 336 times that of the reference drug aminoglutethimide. nih.gov These compounds were also tested for selectivity against the P450 17alpha enzyme to ensure specific targeting of aromatase. nih.govnih.gov
Aromatase Inhibitory Activity of Azolylbenzyl-1H-indole Derivatives
| Compound Derivative | Activity (IC50) |
|---|---|
| 5-[(imidazol-1-yl)(phenyl)methyl]-1H-indole | 0.057 µM |
| 1-methyl-5-[(imidazol-1-yl)(phenyl)methyl]-1H-indole | 0.0785 µM |
| 3-[(imidazol-1-yl)(4-chlorophenyl)methyl]-1H-indole | 0.041 µM |
| N-ethyl imidazole derivative (Compound 30) | 0.052 µM |
Receptor Binding Affinity and Ligand-Receptor Interaction Studies (e.g., Cannabinoid Receptors)
A series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues (IQDs) have been identified as a novel class of high-affinity ligands for both CB1 and CB2 cannabinoid receptors. nih.gov These receptors are part of the endocannabinoid system and are involved in various physiological processes. researchgate.net
Several compounds in the IQD series displayed high affinity for both receptors, with Ki values in the nanomolar range. nih.gov Notably, some analogues demonstrated a degree of selectivity for the CB2 receptor. For instance, compound 13, which features a COOCH3 group at the 6-position of the indole ring, was a potent CB2 receptor ligand with a Ki of 2.5 nM and exhibited a 34-fold selectivity for CB2 over CB1 (Ki = 85.7 nM). nih.gov Another derivative, the N-4-fluorobenzyl analogue (compound 8), also showed high affinity for both CB1 (Ki = 9.1 nM) and CB2 (Ki = 1.3 nM). nih.gov These results highlight the potential of the 1-benzyl-indole scaffold in developing selective cannabinoid receptor modulators.
Binding Affinities (Ki) of 1-Benzyl-1H-indole Derivatives at Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|---|---|
| Compound 7 | 135 ± 77 | 11.7 ± 9.6 |
| Compound 8 (N-4-fluorobenzyl) | 9.1 ± 0.6 | 1.3 ± 0.5 |
| Compound 9 | 31.7 ± 9.2 | 20.3 ± 7.4 |
| Compound 13 (6-COOCH3) | 85.7 ± 15.9 | 2.5 ± 0.5 |
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
Disruption of Microbial Membranes: Indole derivatives can interfere with the integrity of microbial cell membranes. This can occur through the insertion of the indole moiety into the lipid bilayer, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death. The lipophilic nature of the benzyl (B1604629) group in this compound could potentially enhance this activity.
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antimicrobial agents. Several indole derivatives have been shown to inhibit biofilm formation in a variety of bacteria and fungi. frontiersin.org This is often achieved by interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development. For instance, studies on other indole derivatives have shown that they can reduce the expression of genes involved in quorum sensing and biofilm formation, such as abaI and abaR in Acinetobacter baumannii. frontiersin.org
Interference with Fungal-Specific Processes: In fungi, indole derivatives have been observed to inhibit critical processes such as the yeast-to-hypha transition in Candida albicans, a key virulence factor. rsc.org Some derivatives also disrupt mitochondrial function, leading to a decrease in intracellular ATP content, which is vital for fungal survival. rsc.org Furthermore, some indole compounds have been found to inhibit the Ras-cAMP-PKA signaling pathway, which is crucial for hyphal growth and biofilm formation in C. albicans. acs.org
The potential antimicrobial and antifungal efficacy of indole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Indole Derivative Example | Microorganism | Reported In Vitro Activity |
| Indole Diketopiperazines | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Good antibacterial activity with MIC values in the range of 0.90–9.23 μM. inpa.gov.br |
| Substituted Indole-Triazoles | Candida krusei | High activity observed. nih.gov |
| 7-hydroxyindole (B18039) | Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity. frontiersin.org |
In Vitro Antioxidant Activity Investigations
Indole derivatives are recognized for their antioxidant properties, which are primarily attributed to the electron-rich nature of the indole nucleus. The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals.
The antioxidant capacity of indole derivatives is frequently assessed using various in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in its absorbance.
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from damage by peroxyl radicals.
The presence of a hydroxyl group at the C-6 position of the indole ring in this compound is significant. Phenolic hydroxyl groups are known to be excellent hydrogen donors, which could contribute substantially to its radical scavenging activity. The benzyl group at the N-1 position may also influence the electronic properties of the indole ring and, consequently, its antioxidant potential.
| Indole Derivative Example | Antioxidant Assay | Observed Activity |
| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Good antioxidant activity related to the number and position of hydroxyl groups on the arylidene moiety. |
| Melatonin (an indoleamine) | Various assays | Powerful scavenger of free radicals. |
| Indole-3-carbinol | Lipid peroxidation assay | Can act as an effective antioxidant under conditions of high oxidative stress. |
Mechanistic Exploration of Other Reported Biological Activities of Indole Derivatives (e.g., Anti-inflammatory, Antiviral, Antidiabetic, Antimalarial, Anticholinesterase)
The versatile indole scaffold is a constituent of numerous compounds with a wide array of biological activities. The mechanisms underlying these activities are diverse and often target specific enzymes or pathways.
Anti-inflammatory Activity: The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. wisdomlib.org These enzymes are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators. wisdomlib.org Some indole derivatives also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by downregulating the NF-κB signaling pathway. nih.govnih.gov
Antiviral Activity: Indole derivatives have demonstrated broad-spectrum antiviral activity through various mechanisms. These include:
Inhibition of viral entry and fusion: Some compounds, like Arbidol, prevent viruses from entering host cells. nih.gov
Inhibition of reverse transcriptase: This is a key mechanism against retroviruses like HIV. nih.gov
Inhibition of viral integrase and protease: These enzymes are crucial for the replication of viruses such as HIV. nih.gov
Antidiabetic Activity: The antidiabetic potential of indole derivatives has been linked to several mechanisms, including:
Inhibition of α-glucosidase and α-amylase: These enzymes are involved in the digestion of carbohydrates. Their inhibition slows down the absorption of glucose, thereby helping to manage blood sugar levels. researchgate.net
Inhibition of sodium-glucose cotransporter 2 (SGLT2): This transporter is responsible for the reabsorption of glucose in the kidneys. Its inhibition leads to increased urinary glucose excretion. acs.org
Activation of aryl hydrocarbon receptor (AHR) and Pregnane X receptor (PXR): These receptors are involved in the regulation of glycolipid metabolism and insulin sensitivity. nih.gov
Antimalarial Activity: The primary mechanism of action for many antimalarial indole alkaloids is the inhibition of hemozoin formation. nih.gov During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into an insoluble crystal called hemozoin. Indole derivatives can bind to heme and prevent this polymerization, leading to a buildup of toxic heme that kills the parasite. nih.gov
Anticholinesterase Activity: Several indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com The indole nucleus can interact with key residues in the active site of these enzymes, such as through π-π stacking interactions with tryptophan residues. rsc.org
| Biological Activity | Proposed Mechanism for Indole Derivatives |
| Anti-inflammatory | Inhibition of COX-2 enzyme; Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Downregulation of NF-κB pathway. nih.govwisdomlib.orgnih.gov |
| Antiviral | Inhibition of viral entry and fusion; Inhibition of reverse transcriptase, integrase, and protease. nih.gov |
| Antidiabetic | Inhibition of α-glucosidase and α-amylase; Inhibition of SGLT2; Activation of AHR and PXR. researchgate.netacs.orgnih.gov |
| Antimalarial | Inhibition of hemozoin formation. nih.gov |
| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov |
Potential Applications in Chemical Biology and Material Sciences
Utilization as Chemical Probes for Biological Pathway Elucidation
The indole (B1671886) scaffold is a common motif in molecules designed to probe biological systems. The specific substitution pattern of 1-benzyl-1H-indol-6-ol offers features that could be exploited in the design of chemical probes. The hydroxyl group at the 6-position is of particular importance, as it can be chemically modified to incorporate reporter tags such as fluorophores or biotin. This allows for the tracking and visualization of the molecule's interactions within a cellular context.
For instance, 6-hydroxyindoles have been identified as valuable precursors in the synthesis of fluorescent probes. acs.org The electron-donating nature of the hydroxyl group can influence the photophysical properties of a conjugated system, potentially leading to the development of probes with desirable fluorescence characteristics. The benzyl (B1604629) group at the N1 position can also be modified to fine-tune the molecule's solubility, cell permeability, and target-binding affinity. These modifications are crucial for the development of effective chemical probes that can function in complex biological environments.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Site | Potential Modification | Purpose | Example Reporter Group |
|---|---|---|---|
| 6-hydroxyl group | Ether or ester linkage | Attachment of a reporter group | Fluorescein, Biotin |
| Benzyl group (para-position) | Substitution with functional groups | Modulation of solubility and target affinity | Amino, Carboxyl |
Development as Scaffolds for Novel Chemical Biology Tools
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. researchgate.net The structure of this compound provides a versatile framework for the construction of novel chemical biology tools. By systematically modifying the core structure, libraries of compounds can be generated and screened for specific biological activities.
The hydroxyl group at the 6-position serves as a convenient handle for the attachment of various chemical moieties through reactions like etherification or esterification. This allows for the exploration of structure-activity relationships (SAR) and the optimization of binding to target proteins. The benzyl group can also be readily replaced with other substituents to explore how changes in steric bulk and electronic properties at the N1 position affect biological activity. This modular nature makes this compound an attractive starting point for the development of inhibitors, activators, or modulators of enzyme function and signaling pathways.
Table 2: Exemplary Derivatives of this compound as Potential Chemical Biology Tools
| Derivative Structure | Potential Biological Target Class | Rationale for Design |
|---|---|---|
| Ether-linked peptide at 6-OH | Proteases, Kinases | Introduction of a peptide sequence for specific recognition. |
| Acylation of 6-OH with a fatty acid | Membrane-associated proteins | Increased lipophilicity for membrane targeting. |
Applications in Functional Material Development through Non-Covalent Interactions
In the realm of material sciences, the design and synthesis of molecules capable of self-assembly into ordered structures are of paramount importance. The indole ring, with its extended π-system and hydrogen-bonding capabilities, is an excellent building block for such materials. mdpi.com Non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, play a crucial role in directing the assembly of molecules into functional materials. rsc.orgmdpi.com
The structure of this compound is well-suited for participating in these types of interactions. The planar indole and benzyl rings can engage in π-π stacking, leading to the formation of columnar or layered structures. The hydroxyl group at the 6-position is a potent hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonding networks. These networks can provide stability and directionality to the self-assembled structures. By carefully designing and synthesizing derivatives of this compound, it is conceivable to create novel organic materials with interesting electronic, optical, or host-guest properties. The ability to control the assembly through chemical modification opens up possibilities for the development of sensors, organic electronics, and porous materials.
Table 3: Potential Non-Covalent Interactions involving this compound in Material Assembly
| Type of Interaction | Participating Moieties | Potential Supramolecular Structure | Potential Application |
|---|---|---|---|
| π-π Stacking | Indole ring, Benzyl ring | Lamellar or columnar structures | Organic semiconductors |
| Hydrogen Bonding | 6-hydroxyl group, Indole N-H (in related structures) | 1D chains, 2D sheets, 3D networks | Porous materials, Gels |
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes for 1-benzyl-1H-indol-6-ol
The synthesis of 1-benzylindoles typically involves the N-alkylation of an indole (B1671886) with a benzyl (B1604629) halide in the presence of a base. orgsyn.org A common method utilizes sodium hydride in a solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of benzyl bromide. nih.gov Another approach involves the use of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). orgsyn.org
For the specific synthesis of this compound, a primary challenge lies in the regioselective introduction of the hydroxyl group at the C-6 position. Current strategies could involve:
Starting with a pre-functionalized indole: Utilizing 6-hydroxyindole (B149900) or a protected version like 6-methoxyindole as the starting material for the N-benzylation reaction. Subsequent deprotection would yield the desired product.
Late-stage functionalization: Developing a method for the direct and selective hydroxylation of 1-benzyl-1H-indole at the 6-position, which is a significant challenge due to the multiple reactive sites on the indole ring.
Future research should focus on developing more sustainable and efficient synthetic methods. This includes the exploration of:
Green Catalysts: The use of nanocatalysts, such as manganese ferrite (MnFe₂O₄) or nano-sized copper(I) oxide (CuO), could provide more environmentally friendly alternatives to traditional methods.
Palladium-Catalyzed Reactions: Palladium catalysis offers efficient methods for creating C-N bonds and could be optimized for the synthesis of this compound. Mechanistic studies on palladium-catalyzed C-H activation of indole derivatives could pave the way for novel synthetic strategies. mdpi.com
One-Pot Syntheses: Designing multi-step sequences that can be performed in a single reaction vessel would improve efficiency and reduce waste.
Table 1: Comparison of Synthetic Methods for 1-Benzylindoles
| Method | Reagents and Conditions | Advantages | Challenges |
| Classical N-Alkylation | Indole, Benzyl Halide, Strong Base (e.g., NaH, KOH), Aprotic Solvent (e.g., DMF, DMSO) orgsyn.orgnih.gov | High yields, well-established. | Use of hazardous reagents, potential for side reactions. |
| Nanocatalysis | Indole, Benzyl Alcohol, Nanocatalyst (e.g., MnFe₂O₄) | Green, efficient, potentially reusable catalyst. | Catalyst synthesis and characterization, optimization of reaction conditions. |
| Palladium Catalysis | Indole derivatives, Palladium catalyst mdpi.com | High efficiency, sophisticated control over reactivity. | Catalyst cost, ligand design, understanding complex reaction mechanisms. |
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
While various 1-benzylindole derivatives have shown promising biological activities, including antibacterial, anticancer, and enzyme inhibitory effects, the specific biological profile of this compound is not well-documented in the available literature. nih.gov Derivatives of 1-benzylindole have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA₂α) and as tyrosinase inhibitors. nih.govrsc.org Additionally, some have demonstrated antimicrobial and anticancer properties. nih.govresearchgate.net
A crucial future research direction is to screen this compound against a wide range of biological targets to identify any significant activities. Once a lead activity is discovered, advanced mechanistic studies will be necessary to understand its mode of action at the molecular level. This would involve:
Target Identification and Validation: Identifying the specific protein or enzyme that the compound interacts with.
Enzyme Kinetics and Inhibition Studies: If the compound is an enzyme inhibitor, determining the type of inhibition and the inhibition constant (Ki).
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to visualize and understand the binding interactions. researchgate.net
Rational Design Principles for Highly Selective and Potent Analogues
Following the identification of a biological target and the elucidation of the binding mechanism of this compound, rational design principles can be applied to develop analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, where systematic modifications are made to the parent molecule to understand the contribution of different structural features to its biological activity. nih.govnih.gov
For this compound, key areas for modification could include:
Substitutions on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzyl ring to probe interactions with the target's binding pocket.
Modifications of the Indole Core: Introducing substituents at other positions of the indole ring to enhance binding affinity and selectivity.
Alterations to the Hydroxyl Group: Converting the hydroxyl group to other functional groups (e.g., ethers, esters) to modulate physicochemical properties like solubility and cell permeability.
The design of novel analogues should be guided by computational chemistry to predict binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before synthesis, thereby streamlining the drug discovery process. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in modern drug discovery. nih.govastrazeneca.com These technologies can be applied to accelerate the discovery and optimization of new compounds based on the this compound scaffold.
Future research directions integrating AI and ML could include:
Predictive Modeling: Training ML models on existing data for indole derivatives to predict the biological activities, toxicity, and physicochemical properties of novel, virtual analogues of this compound. mdpi.comnih.gov
De Novo Drug Design: Using generative AI models to design entirely new molecules with desired properties that are optimized for a specific biological target.
Synthesis Prediction: Employing AI algorithms to predict the most efficient and sustainable synthetic routes for newly designed analogues.
High-Throughput Screening Data Analysis: Utilizing ML to analyze large datasets from high-throughput screening to identify promising hits and SAR trends that may not be apparent to human researchers. astrazeneca.com
Q & A
Q. What are the foundational synthetic routes for 1-benzyl-1H-indol-6-ol, and what reaction conditions are critical for its preparation?
- Methodological Answer : The synthesis of this compound typically involves benzylation of indole derivatives. A common approach is phase-transfer catalysis (PTC), where N-benzylation is achieved using benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., NaOH) and a phase-transfer catalyst like tetrabutylammonium bromide. For example, cycloalkylation of indole precursors under PTC conditions has been documented for structurally related compounds, yielding racemic mixtures . Key reaction parameters include temperature (ambient to 60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize byproducts like over-alkylated species.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Retention times can be cross-referenced with standards.
- Spectroscopy :
- 1H/13C NMR : Key signals include the benzyl group (δ ~4.8–5.2 ppm for CH2, δ ~128–138 ppm for aromatic carbons) and indolic NH (δ ~10–11 ppm, broad singlet) .
- Mass Spectrometry : ESI-MS or HRMS can confirm molecular weight (expected [M+H]+ for C15H13NO: 224.1075).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound, particularly in avoiding common byproducts?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include di-benzylated indoles or oxidation products (e.g., quinones). Monitor reactions using TLC (silica gel, eluent: ethyl acetate/hexanes) to track progress.
- Optimization Strategies :
- Catalyst Screening : Test alternative PTC agents (e.g., crown ethers) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but risk side reactions; balance with low-polarity solvents.
- Temperature Gradients : Gradual heating (40–60°C) can reduce kinetic byproducts.
- Yield Enhancement : Use catalytic hydrogenation for deprotection steps, as seen in analogous indole syntheses (e.g., 30% yield improvements via CuI-catalyzed click chemistry in ) .
Q. What advanced characterization techniques are recommended for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., racemic vs. enantiopure forms) by growing single crystals from methanol or ethanol, as demonstrated for related indole-benzyl compounds .
- 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between positional isomers (e.g., 5-OH vs. 6-OH substitution). For example, NOESY can confirm spatial proximity of the benzyl group to the indolic NH .
Q. How can researchers investigate the biological activity of this compound, and what assays are suitable for initial screening?
- Methodological Answer :
- Hypothesis-Driven Assays : Given structural similarities to antioxidant indoles (), test radical scavenging activity via DPPH or ABTS assays.
- Receptor Binding Studies : Use molecular docking to predict affinity for serotonin receptors (5-HT subtypes), followed by in vitro competitive binding assays with radiolabeled ligands.
- Cellular Models : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cells, with dose-response curves (IC50 calculations) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting data regarding the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Stability Studies : Conduct pH-dependent degradation experiments (pH 1–14, 25–37°C) with HPLC monitoring. For example, indole derivatives are prone to oxidation at high pH, forming quinones, while acidic conditions may protonate the NH, altering reactivity .
- Controlled Replicates : Repeat experiments under inert atmospheres (N2/Ar) to rule out oxidative artifacts.
Q. What strategies can reconcile discrepancies in reported synthetic yields for this compound across literature?
- Methodological Answer :
- Critical Parameter Review : Compare solvent purity, catalyst lot variability, and moisture levels (e.g., highlights the role of anhydrous DMF in improving yields by 15%) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., temperature × catalyst loading).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
